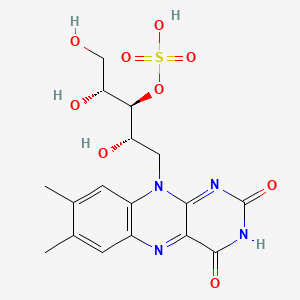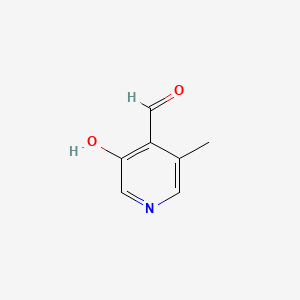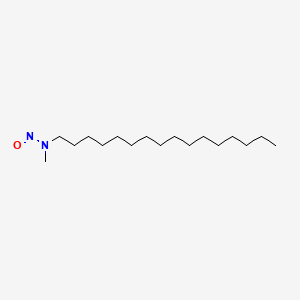
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structural features, which include a nitrophenyl group, a butan-2-ylamino group, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Nitration: Introduction of the nitro group to the phenyl ring.
Alkylation: Formation of the butan-2-ylamino group.
Etherification: Introduction of the methoxy group to the phenyl ring.
Hydrochloride Formation: Conversion to the hydrochloride salt for enhanced stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration, alkylation, and etherification reactions under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine.
科学的研究の応用
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the butan-2-ylamino and methoxyphenyl groups can interact with biological macromolecules. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.
類似化合物との比較
Similar Compounds
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-phenylethanol Hydrochloride: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(4-(4-Aminophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
The presence of both the nitrophenyl and methoxyphenyl groups in 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride makes it unique in terms of its chemical reactivity and potential applications. These functional groups provide a balance of electronic effects and steric hindrance, which can be exploited in various chemical and biological contexts.
特性
CAS番号 |
1346600-92-7 |
|---|---|
分子式 |
C19H25ClN2O4 |
分子量 |
380.869 |
IUPAC名 |
1-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)butan-2-ylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C19H24N2O4.ClH/c1-14(3-4-15-5-9-17(10-6-15)21(23)24)20-13-19(22)16-7-11-18(25-2)12-8-16;/h5-12,14,19-20,22H,3-4,13H2,1-2H3;1H |
InChIキー |
WJDPXYJBBJAWFE-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=C(C=C1)[N+](=O)[O-])NCC(C2=CC=C(C=C2)OC)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-](/img/structure/B584882.png)
